(R)-Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride
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Overview
Description
®-Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride is a chiral compound that features an oxetane ring, which is a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl 2-(dimethoxyphosphoryl)acetate with a 60% suspension of sodium hydride in dry tetrahydrofuran, followed by the addition of azetidin-2-one . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
Industrial production methods for ®-Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
®-Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can act as a bioisostere for other functional groups, allowing the compound to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and the structure of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
3-Oximinooxetane: Used as a precursor for energetic oxetanes.
2,2-Disubstituted Oxetanes: Functionalized oxetanes used in drug discovery.
Azetidine Derivatives: Similar four-membered ring structures with nitrogen atoms.
Uniqueness
®-Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride is unique due to its chiral nature and the presence of both amino and ester functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C6H12ClNO3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-(oxetan-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-6(8)5(7)4-2-10-3-4;/h4-5H,2-3,7H2,1H3;1H/t5-;/m1./s1 |
InChI Key |
FZOASUHNNJEQRM-NUBCRITNSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1COC1)N.Cl |
Canonical SMILES |
COC(=O)C(C1COC1)N.Cl |
Origin of Product |
United States |
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